[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771550
InChI: InChI=1S/C11H17N5/c1-3-16-5-4-11(14-16)8-12-6-10-7-13-15(2)9-10/h4-5,7,9,12H,3,6,8H2,1-2H3
SMILES:
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC15771550

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C11H17N5/c1-3-16-5-4-11(14-16)8-12-6-10-7-13-15(2)9-10/h4-5,7,9,12H,3,6,8H2,1-2H3
Standard InChI Key TZOWXOIPFOPJHR-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=CN(N=C2)C

Introduction

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel organic compound featuring two distinct pyrazole moieties connected via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry due to its unique structural characteristics. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities, including antimicrobial and antitumor properties .

Synthesis

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. While specific details on the synthesis pathway are not readily available, optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high purity and yield.

Biological Activity

Research indicates that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibits significant biological activity. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration. Techniques such as surface plasmon resonance or molecular docking studies are employed to assess binding affinities and mechanisms of action.

Applications and Future Directions

The compound's unique structure and potential biological activities make it valuable for various applications in research and industry. It is being investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Further studies are needed to fully explore its therapeutic potential and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine. For example:

Compound NameMolecular FormulaUnique Features
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-4-methyl-1H-pyrazol-5-yl)methyl]amineMethyl substitutions instead of ethylDifferent substitution on the pyrazole rings
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-3-yl)methyl]amineDifferent substitution pattern on one pyrazole ringEthyl substitutions on both pyrazoles
[(1-methyl-1H-pyrazole-5-yl)methyl][(2-(4-fluorophenyl)thiazol)methyl]amineC_{15}H_{16}FN_{3}SIncorporates thiazole moiety

These comparisons highlight the diversity of pyrazole-based compounds and their potential applications in medicinal chemistry.

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